molecular formula C14H21N7O2 B7346073 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

Numéro de catalogue B7346073
Poids moléculaire: 319.36 g/mol
Clé InChI: ZHURIRJBPXVDFJ-NWDGAFQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea, also known as ETC-1002, is a small molecule drug that has been developed for the treatment of cardiovascular diseases. ETC-1002 is a novel, dual-acting drug that has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels in preclinical and clinical studies.

Mécanisme D'action

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea works through a dual mechanism of action. It inhibits ATP-citrate lyase, an enzyme that is involved in the synthesis of fatty acids and cholesterol, leading to a reduction in LDL cholesterol and triglycerides. Additionally, this compound activates AMP-activated protein kinase (AMPK), an enzyme that is involved in the regulation of lipid and glucose metabolism, leading to an increase in HDL cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on lipid and glucose metabolism. In preclinical studies, this compound has been shown to reduce LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. Additionally, this compound has been shown to improve insulin sensitivity and reduce inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea is its dual mechanism of action, which allows for the simultaneous reduction of LDL cholesterol and triglycerides, as well as an increase in HDL cholesterol levels. Additionally, this compound has been shown to be safe and well-tolerated in clinical studies. However, one limitation of this compound is its relatively new status as a drug, which means that more research is needed to fully understand its long-term effects.

Orientations Futures

There are several future directions for research on 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea. One area of research could focus on the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further research could explore the potential use of this compound in the treatment of other metabolic disorders, such as type 2 diabetes. Finally, more research is needed to fully understand the long-term effects of this compound and its potential use in the prevention of cardiovascular diseases.

Méthodes De Synthèse

The synthesis of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea involves a series of chemical reactions that start with the reaction of 1-ethyl-4-hydroxypyrazole with chloroacetyl chloride to form 1-ethyl-4-(chloroacetyl)pyrazole. This intermediate is then reacted with (1S,2R)-2-(hydroxymethyl)cyclopentanol to form 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-4-chloroacetylpyrazole. The final step involves reacting this intermediate with 3-methyl-4-(1H-1,2,3-triazol-4-yl)benzene-1,2-diamine to form this compound.

Applications De Recherche Scientifique

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases. In preclinical studies, this compound has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. In clinical studies, this compound has been shown to be safe and well-tolerated, and has demonstrated significant reductions in LDL cholesterol and triglycerides in patients with hypercholesterolemia.

Propriétés

IUPAC Name

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-3-21-9-10(7-16-21)23-12-6-4-5-11(12)17-14(22)18-13-8-15-19-20(13)2/h7-9,11-12H,3-6H2,1-2H3,(H2,17,18,22)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURIRJBPXVDFJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.